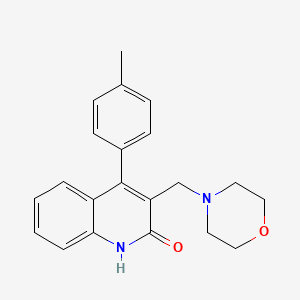

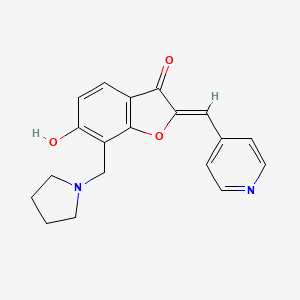

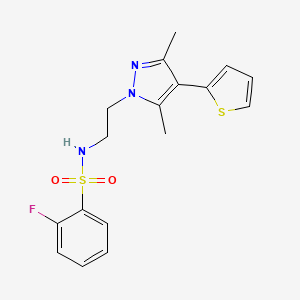

![molecular formula C22H29N5O3 B2610402 2-(4-(3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol CAS No. 900874-54-6](/img/structure/B2610402.png)

2-(4-(3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazolo[1,5-a]pyrimidine core, which is a type of nitrogen-containing heterocycle. This core is substituted with a dimethoxyphenyl group and a piperazine ring. The presence of these groups could potentially confer a variety of chemical and biological properties to the molecule .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-a]pyrimidine core is a bicyclic structure containing nitrogen atoms, while the dimethoxyphenyl and piperazine groups add further complexity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the pyrazolo[1,5-a]pyrimidine core might undergo reactions typical of other nitrogen-containing heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the dimethoxyphenyl and piperazine groups could impact its solubility, while the pyrazolo[1,5-a]pyrimidine core might influence its stability .Scientific Research Applications

1. Antimicrobial and Anti-Proliferative Activities

- Research Context: A study reported the synthesis of derivatives related to the compound , focusing on their antimicrobial and anti-proliferative activities. Compounds with similar structural features displayed broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, they showed promising anti-proliferative activity against various human cancer cell lines (Al-Wahaibi et al., 2021).

2. Synthesis and Anticancer Properties

- Research Context: Another study focused on synthesizing new derivatives and evaluating their antiproliferative effect against multiple human cancer cell lines. The findings suggested that specific derivatives showed good activity on all tested cell lines, highlighting the potential for cancer treatment applications (Mallesha et al., 2012).

3. Anti-Phosphodiesterase-5 Activity

- Research Context: Research on pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives, structurally similar to the compound , revealed their potential as anti‐phosphodiesterase‐5 (PDE‐5) inhibitors. This study indicated the therapeutic relevance of these compounds in treating diseases related to PDE‐5 enzyme malfunction (Su et al., 2021).

4. Antimicrobial and Anti-Inflammatory Agents

- Research Context: The synthesis of novel heterocyclic compounds derived from similar structural frameworks was reported, with an emphasis on their potential as cyclooxygenase inhibitors and for analgesic and anti-inflammatory applications (Abu‐Hashem et al., 2020).

5. Antibacterial Activity and Biophysical Interactions

- Research Context: A study synthesized water-soluble pyrazolo[1,5-a]pyrimidine derivatives and characterized their antibacterial activity. It also explored their interactions with bovine serum albumin (BSA), suggesting applications in biophysical and pharmaceutical research (He et al., 2020).

Safety and Hazards

Future Directions

Mechanism of Action

Target of action

The compound “2-(4-(3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol” could potentially interact with various biological targets due to its complex structure. For instance, pyrazolines and their derivatives have been shown to have various biological and pharmacological activities .

Mode of action

The mode of action would depend on the specific target of the compound. For example, if the compound were to interact with enzymes, it could potentially inhibit or enhance their activity, leading to changes in cellular processes .

Biochemical pathways

The compound could potentially affect various biochemical pathways depending on its specific targets. For instance, it could influence pathways related to oxidative stress if it has antioxidant activity .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound has antioxidant activity, it could potentially protect cells from oxidative damage .

Biochemical Analysis

Biochemical Properties

The compound, 2-(4-(3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol, due to its structural features, could potentially interact with various enzymes and proteins. The presence of the pyrazolo[1,5-a]pyrimidine moiety suggests that it might interact with enzymes involved in nucleotide metabolism . The exact nature of these interactions would need to be determined experimentally.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Properties

IUPAC Name |

2-[4-[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O3/c1-15-13-20(26-9-7-25(8-10-26)11-12-28)27-22(23-15)21(16(2)24-27)17-5-6-18(29-3)19(14-17)30-4/h5-6,13-14,28H,7-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQZRYLRAUASDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCO)C)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

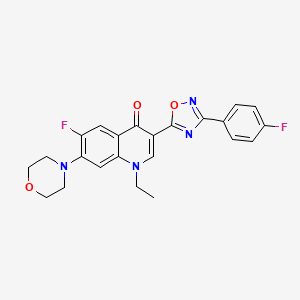

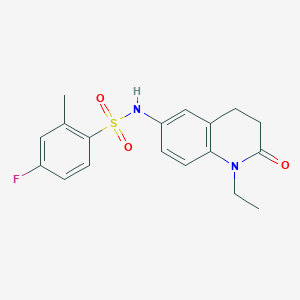

![4-[4-(4-Fluorophenyl)piperazinyl]-5-(4-methylphenyl)thiopheno[2,3-d]pyrimidine](/img/structure/B2610323.png)

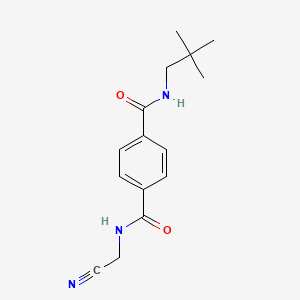

![7-{[(2-aminoethyl)sulfanyl]methyl}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2610329.png)

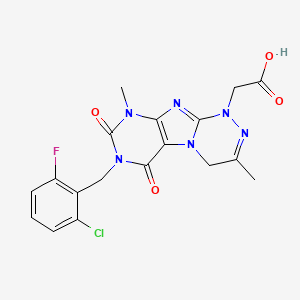

![3-butyl-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2610342.png)